molecular formula C26H28FN5O2 B11276924 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

Cat. No.: B11276924
M. Wt: 461.5 g/mol
InChI Key: AIBDALVSQILVON-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a pyridazinyl group, a morpholinophenyl group, and a piperidine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyridazinyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring.

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as piperidine or its derivatives.

    Coupling reactions: The pyridazinyl intermediate is coupled with the piperidine intermediate using appropriate coupling reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
  • 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
  • 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

Uniqueness

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C26H28FN5O2

Molecular Weight

461.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28FN5O2/c27-21-3-1-19(2-4-21)24-9-10-25(30-29-24)32-13-11-20(12-14-32)26(33)28-22-5-7-23(8-6-22)31-15-17-34-18-16-31/h1-10,20H,11-18H2,(H,28,33)

InChI Key

AIBDALVSQILVON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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